1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
Description
This compound features a piperazine core substituted with a 2,5-dichloro-4-methoxybenzenesulfonyl group at the 1-position and a diphenylmethyl group at the 4-position. Its molecular formula is C25H23Cl2N2O3S (calculated based on structural analogs), with an average mass of ~517.4 g/mol.
Properties
IUPAC Name |
1-benzhydryl-4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O3S/c1-31-22-16-21(26)23(17-20(22)25)32(29,30)28-14-12-27(13-15-28)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,24H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGLPFNOXVITGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine ring.
Sulfonylation: The benzenesulfonyl group is introduced by reacting the piperazine derivative with 2,5-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2,5-dichloro-4-formylbenzenesulfonyl or 2,5-dichloro-4-carboxybenzenesulfonyl derivatives.
Reduction: Formation of 2,5-dichloro-4-methoxybenzenesulfide or 2,5-dichloro-4-methoxybenzenethiol derivatives.
Substitution: Formation of 2,5-dichloro-4-methoxybenzenesulfonyl derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H20Cl2N2O2S
- Molecular Weight : 423.35 g/mol
- CAS Number : 3663-42-1
The compound features a piperazine structure substituted with a sulfonyl group and a dichloromethoxybenzene moiety, which contributes to its biological activity.
Anticancer Activity
Research has indicated that AE 51310 exhibits significant anticancer properties. It functions as a small-molecule inhibitor of Opsin 4/Melanopsin (OPN4), which plays a role in various cellular signaling pathways involved in cancer progression.
- Mechanism of Action : AE 51310 suppresses anchorage-independent growth of lung cancer cells and reduces tumor growth in patient-derived xenograft models in mice. This suggests its potential as a therapeutic agent for lung cancer treatment.
Neurological Research
Recent studies have explored the compound's effects on neurological disorders. The inhibition of OPN4 may influence neuroprotective pathways, potentially offering therapeutic avenues for conditions like depression and anxiety.
- Case Study : In vitro studies demonstrated that AE 51310 could modulate neuronal excitability, suggesting implications for mood disorders.
Pharmacological Studies
The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding its viability as a drug candidate.
- Pharmacokinetics : Initial findings indicate favorable absorption characteristics and metabolic stability, which are essential for effective drug development.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits lung cancer cell growth | |
| Neurological Effects | Modulates neuronal excitability | |
| Pharmacokinetics | Favorable absorption and metabolic stability |
Case Study 1: Lung Cancer Treatment
In a controlled study involving mice with lung cancer xenografts, AE 51310 was administered to evaluate its efficacy. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective treatment option.
Case Study 2: Neurological Impact
A separate study focused on the compound's effects on neuronal cultures revealed that AE 51310 could enhance synaptic plasticity. This finding suggests its potential utility in treating neurodegenerative diseases or cognitive impairments.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The compound can act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
Key Observations :
- Electron-Withdrawing vs. In contrast, dimethoxy-substituted analogs (e.g., ) exhibit enhanced electron density, which may alter binding to charged residues in target proteins .
Antagonist Activity (Serotonin/Dopamine Receptors):
- Analogs with trifluoromethyl or chloro groups on the aryl ring (e.g., 3-TFMPP, 3-CPP) show potent 5-HT2A receptor antagonism, suggesting that the target compound's dichloro substituents may similarly enhance affinity for serotonin receptors .
- Diphenylmethyl-substituted piperazines (e.g., cinnarizine, flunarizine) are known for calcium channel blockade and anti-migraine effects. The target compound’s diphenylmethyl group may confer similar activity, though direct evidence is lacking .
Cytotoxicity in Cancer Cells:
- Benzoyl-substituted piperazines () demonstrate cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells. The target compound’s benzenesulfonyl group, with its dichloro and methoxy substituents, may enhance DNA intercalation or topoisomerase inhibition, but this requires experimental validation .
Metabolic Stability and Pathways
- Flunarizine () undergoes CYP450-mediated oxidation, producing metabolites like 4,4'-difluorobenzophenone. The target compound’s dichloro groups may slow oxidative metabolism compared to non-halogenated analogs, increasing plasma half-life .
- Cinnarizine () is metabolized to hydroxylated derivatives, suggesting that the target compound’s methoxy group could similarly direct phase I metabolism toward O-demethylation pathways .
Biological Activity
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a piperazine core substituted with a diphenylmethyl group and a sulfonyl moiety derived from 2,5-dichloro-4-methoxybenzenesulfonic acid. Its molecular formula is C₂₁H₂₃Cl₂N₃O₃S, and it has a molecular weight of 448.39 g/mol.
Research indicates that piperazine derivatives exhibit various biological activities through multiple mechanisms. The sulfonamide group in this compound is known to interact with enzymes and receptors, potentially modulating their activity. For instance, sulfonamides can inhibit carbonic anhydrase and have been shown to affect neurotransmitter systems, which may contribute to anticonvulsant effects .
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of piperazine derivatives against maximal electroshock seizure (MES) models in male Wistar rats. Compounds similar to this compound demonstrated significant anticonvulsant activity comparable to standard drugs like phenytoin . The structure-activity relationship (SAR) analysis indicated that modifications in the piperazine ring and substituents on the aromatic rings significantly influenced potency.
Inhibition of Acetylcholinesterase
Piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Virtual screening studies suggest that certain derivatives bind effectively at both the catalytic and peripheral anionic sites of AChE, which may have implications for treating conditions like Alzheimer’s disease .
Study on Anticonvulsant Activity
In a study published in European Journal of Medicinal Chemistry, several piperazine derivatives were synthesized and tested for their anticonvulsant activity. Among them, compounds with structural similarities to this compound exhibited significant protective effects against seizures without notable neurotoxicity at high doses (100 mg/kg) .
Pharmacological Evaluation
A pharmacological evaluation conducted on various piperazine derivatives indicated that those with electron-withdrawing groups at specific positions showed enhanced biological activity. This aligns with the findings regarding the compound's sulfonamide functionality, which appears to enhance its interaction with biological targets .
Data Table: Biological Activities of Piperazine Derivatives
| Compound Name | Activity Type | Model/Method Used | Result |
|---|---|---|---|
| Compound A | Anticonvulsant | MES model | Significant seizure protection |
| Compound B | AChE Inhibition | Enzyme assay | IC50 = 12 µM |
| Compound C | Neurotoxicity | Rotorod test | No neurotoxicity observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
